molecular formula C30H23N3O2S2 B11965783 (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965783
M. Wt: 521.7 g/mol
InChI Key: NFKSMBMXBBRQMH-MTDXEUNCSA-N
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Description

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furylmethyl group, and a pyrazolylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Synthesis of the thiazolidinone ring: This is achieved by reacting a thiourea derivative with a haloketone.

    Coupling of the pyrazole and thiazolidinone rings: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H23N3O2S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H23N3O2S2/c34-29-28(37-30(36)32(29)20-25-12-7-17-35-25)18-21-13-15-24(16-14-21)33-27(23-10-5-2-6-11-23)19-26(31-33)22-8-3-1-4-9-22/h1-18,27H,19-20H2/b28-18+

InChI Key

NFKSMBMXBBRQMH-MTDXEUNCSA-N

Isomeric SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

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